molecular formula C4H7FO2 B2382508 3-Fluorobutyric acid CAS No. 2105-80-8

3-Fluorobutyric acid

Cat. No.: B2382508
CAS No.: 2105-80-8
M. Wt: 106.096
InChI Key: IVZLYBOVPBJRAG-UHFFFAOYSA-N
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Description

. It is characterized by the presence of a fluorine atom attached to the third carbon of the butyric acid chain, which imparts unique chemical properties to the compound.

Scientific Research Applications

3-Fluorobutyric acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways involving fluorinated substrates.

    Industry: It is used in the production of fluorinated surfactants and polymers, which have unique properties such as high thermal stability and low surface tension

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorobutyric acid typically involves the fluorination of butyric acid derivatives. One common method is the direct fluorination of butyric acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic fluorination of butyric acid using a fluorine gas in the presence of a suitable catalyst. This method allows for the efficient production of large quantities of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Fluorobutyric acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form fluorinated ketones or aldehydes.

    Reduction: Reduction reactions can convert it into fluorinated alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed under basic conditions.

Major Products:

    Oxidation: Fluorinated ketones or aldehydes.

    Reduction: Fluorinated alcohols.

    Substitution: Various substituted butyric acid derivatives.

Comparison with Similar Compounds

    Butyric acid: The non-fluorinated parent compound.

    2-Fluorobutyric acid: A positional isomer with the fluorine atom attached to the second carbon.

    4-Fluorobutyric acid: Another positional isomer with the fluorine atom attached to the fourth carbon.

Uniqueness: 3-Fluorobutyric acid is unique due to the specific position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The fluorine atom at the third position can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

3-fluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZLYBOVPBJRAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2105-80-8
Record name 3-fluorobutanoic acid
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